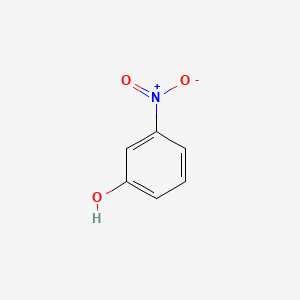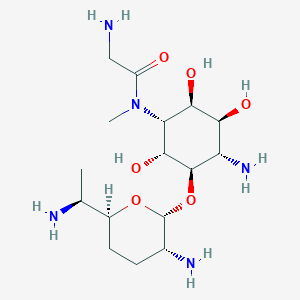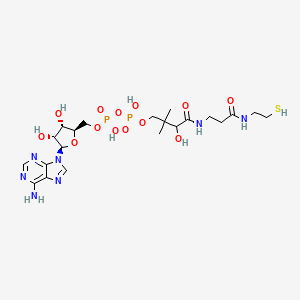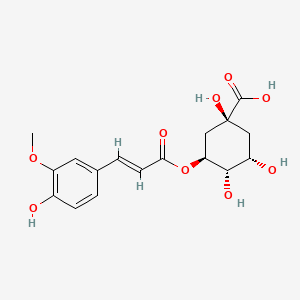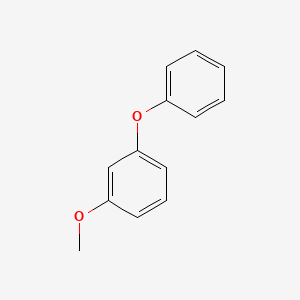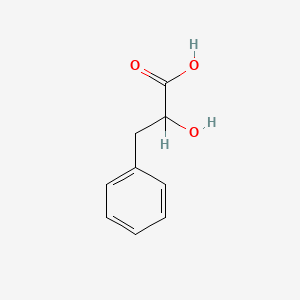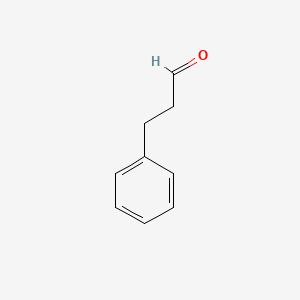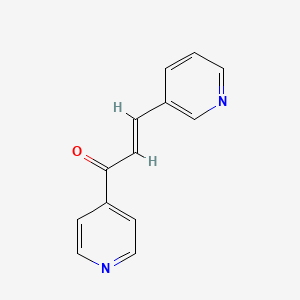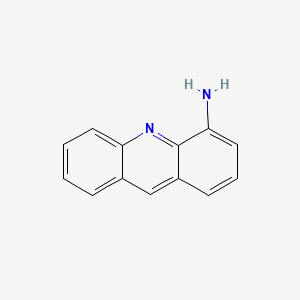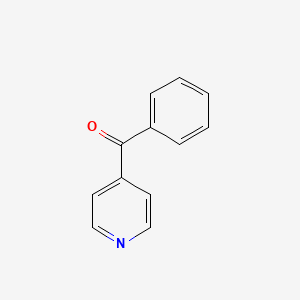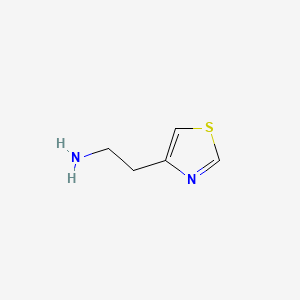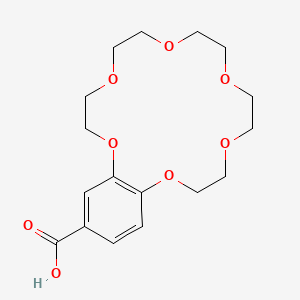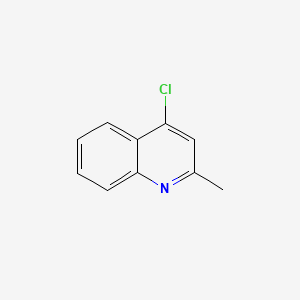![molecular formula C18H24N2O8 B1666387 [2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate CAS No. 61241-59-6](/img/structure/B1666387.png)
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate is a biologically active compound known for its antibiotic properties. It is an isonitrile-containing derivative of diacyl D-mannitol and is produced by the fermentation of a species of the genus Pyrenochaeta . This compound exhibits significant antibiotic activity against Gram-positive bacteria and fungi, including Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biologically active analogues of [2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate involves the preparation of vinyl formamides from thiooximes, which are then applied to oc-carboxy systems . The synthesis also includes the development of new methodologies for the epoxy-isonitrile functionality .
Industrial Production Methods: this compound is produced through the cultivation of Pyrenochaeta sp. NRRL 5786 under submerged aerobic conditions . The fermentation process involves the use of glucose and sucrose as carbon sources, with the addition of crotonic acid derivatives, ethanol, or L-histidine to enhance the production levels .
Chemical Reactions Analysis
Types of Reactions: [2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoromethane sulfonic acid and methyl (trifluoromethyl)dioxirane . The reaction conditions often involve the use of oc-carboxy systems and epoxy-isonitrile functionalities .
Major Products Formed: The major products formed from these reactions include biologically active analogues of the natural product, such as vinyl isonitriles .
Scientific Research Applications
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate has a wide range of scientific research applications. It is used in chemistry for the synthesis of biologically active analogues . In biology and medicine, it is known for its antibiotic activity against Gram-positive bacteria and fungi .
Mechanism of Action
The mechanism of action of [2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate involves the inhibition of dopamine-β-hydroxylase, which leads to a reduction in heart and adrenal norepinephrine levels . This compound also exhibits antimicrobial activity by creating large pores in the bacterial membrane, leading to cell death .
Comparison with Similar Compounds
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate is unique due to its isonitrile-containing structure and its dual activity as both an antibiotic and a dopamine-β-hydroxylase inhibitor . Similar compounds include other isonitrile-containing derivatives such as (±)-isonitrin A and (±)-isonitrin B . These compounds share similar synthetic routes and biological activities but differ in their specific molecular structures and functionalities .
Properties
CAS No. |
61241-59-6 |
|---|---|
Molecular Formula |
C18H24N2O8 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2,3,4,5-tetrahydroxy-6-(2-isocyano-3-methylbut-2-enoyl)oxyhexyl] 2-isocyano-3-methylbut-2-enoate |
InChI |
InChI=1S/C18H24N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,7-8H2,1-4H3 |
InChI Key |
YEMJVHOPMVQUGS-CZPYZCIJSA-N |
Isomeric SMILES |
CC(=C(C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Canonical SMILES |
CC(=C(C(=O)OCC(C(C(C(COC(=O)C(=C(C)C)[N+]#[C-])O)O)O)O)[N+]#[C-])C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A32390A; A 32390A; A-32390A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


